4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid 4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105193-88-1
VCID: VC2784201
InChI: InChI=1S/C13H13N3O3S/c1-7-3-5-9(6-4-7)15-12(19)16-13-14-8(2)10(20-13)11(17)18/h3-6H,1-2H3,(H,17,18)(H2,14,15,16,19)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33 g/mol

4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid

CAS No.: 1105193-88-1

Cat. No.: VC2784201

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid - 1105193-88-1

Specification

CAS No. 1105193-88-1
Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
IUPAC Name 4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C13H13N3O3S/c1-7-3-5-9(6-4-7)15-12(19)16-13-14-8(2)10(20-13)11(17)18/h3-6H,1-2H3,(H,17,18)(H2,14,15,16,19)
Standard InChI Key CYZKVPYVJQNDQR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C

Introduction

Chemical Identity and Structural Properties

4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid features a thiazole ring system, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural element contributes significantly to the compound's reactivity and biological properties. The presence of the p-tolyl group (4-methylphenyl) connected through a ureido linkage (carbonyl amino) to the thiazole ring creates a unique molecular architecture with multiple potential interaction sites for biological targets.

Physical and Chemical Properties

The compound's key physicochemical properties are summarized in Table 1:

PropertyValue
CAS Number1105193-88-1
Molecular FormulaC₁₃H₁₃N₃O₃S
Molecular Weight291.33 g/mol
IUPAC Name4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxylic acid
Standard InChIInChI=1S/C13H13N3O3S/c1-7-3-5-9(6-4-7)15-12(19)16-13-14-8(2)10(20-13)11(17)18/h3-6H,1-2H3,(H,17,18)(H2,14,15,16,19)
Standard InChIKeyCYZKVPYVJQNDQR-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C

The compound features multiple functional groups that contribute to its chemical behavior: a carboxylic acid moiety, a ureido linkage, a methyl-substituted thiazole ring, and a p-tolyl group. These structural elements provide various sites for hydrogen bonding, chemical reactions, and interactions with biological targets.

Characterization Techniques

The structural confirmation and purity assessment of 4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid typically employ multiple analytical methods:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide critical structural information, allowing verification of the thiazole ring, methyl groups, and carbamoylamino linkage positions

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of reaction mixtures

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: Helps identify functional groups, particularly the carboxylic acid, carbonyl, and amino functionalities

These techniques collectively provide comprehensive structural validation and purity assessment, which are critical for both research applications and potential pharmaceutical development.

Mechanism of Action

The mechanism of action for 4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid and related thiazole derivatives typically involves interaction with biological targets such as enzymes or receptors. The heterocyclic thiazole ring plays a critical role in these interactions, often enabling these compounds to mimic natural substrates or ligands.

Structure-Activity Relationship Considerations

The unique structural features of this compound contribute to its potential biological activity:

  • The thiazole ring provides a rigid scaffold that can orient other functional groups for optimal binding

  • The carboxylic acid group offers hydrogen bonding opportunities and potential ionic interactions

  • The ureido linkage provides additional hydrogen bonding sites

  • The p-tolyl group contributes hydrophobic interactions with potential binding pockets

These structural elements collectively determine the compound's interaction profile with biological systems, potentially leading to various therapeutic effects.

Research Applications

As a complex heterocyclic compound, 4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid has several potential research applications:

Medicinal Chemistry Research

The compound presents a valuable scaffold for medicinal chemistry studies due to its multiple functional groups that can be modified to explore structure-activity relationships. Its potential biological activities make it a promising starting point for drug discovery efforts targeting various diseases, particularly those where anti-inflammatory, antimicrobial, or enzyme inhibitory activities are desired.

Materials Science Applications

Heterocyclic compounds containing thiazole rings have applications beyond pharmaceuticals, including:

  • Coordination chemistry: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metals

  • Fluorescent probes: Some thiazole derivatives exhibit fluorescent properties useful in imaging applications

  • Advanced materials: Certain thiazole compounds have applications in electronic and photonic materials

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